Cas no 1099621-38-1 (1-(4-bromophenyl)-4,4-dimethylpentan-3-one)

1-(4-bromophenyl)-4,4-dimethylpentan-3-one 化学的及び物理的性質
名前と識別子
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- 1-(4-bromophenyl)-4,4-dimethylpentan-3-one
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- インチ: 1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
- InChIKey: UISHQVCAWSFGMJ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)C=C1)CC(=O)C(C)(C)C
1-(4-bromophenyl)-4,4-dimethylpentan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64254-0.5g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
Enamine | EN300-64254-0.05g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
Aaron | AR01A9US-2.5g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 2.5g |
$870.00 | 2025-02-09 | |
A2B Chem LLC | AV57848-500mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 500mg |
$265.00 | 2024-04-20 | |
Aaron | AR01A9US-100mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 100mg |
$140.00 | 2025-02-09 | |
1PlusChem | 1P01A9MG-10g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 10g |
$1726.00 | 2023-12-26 | |
1PlusChem | 1P01A9MG-50mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 50mg |
$118.00 | 2025-03-04 | |
A2B Chem LLC | AV57848-250mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 250mg |
$158.00 | 2024-04-20 | |
1PlusChem | 1P01A9MG-1g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 1g |
$444.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324081-100mg |
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 100mg |
¥1937.00 | 2024-08-09 |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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4. Back matter
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
1-(4-bromophenyl)-4,4-dimethylpentan-3-oneに関する追加情報
Introduction to 1-(4-bromophenyl)-4,4-dimethylpentan-3-one (CAS No. 1099621-38-1)
1-(4-bromophenyl)-4,4-dimethylpentan-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1099621-38-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a brominated aromatic ring and a tert-butyl-substituted ketone moiety, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 1-(4-bromophenyl)-4,4-dimethylpentan-3-one consists of a phenyl ring substituted at the 4-position with a bromine atom, connected to a five-carbon chain terminated by a ketone group. The presence of the bromine atom enhances the electrophilicity of the aromatic ring, making it susceptible to various chemical transformations such as cross-coupling reactions, which are widely employed in synthetic organic chemistry. Additionally, the tert-butyl groups at the 4,4-position of the pentanone backbone contribute to steric hindrance and lipophilicity, influencing the compound's solubility and metabolic stability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways relevant to human health. 1-(4-bromophenyl)-4,4-dimethylpentan-3-one has emerged as a promising intermediate in the synthesis of pharmacologically active agents due to its versatile structural features. For instance, its brominated aromatic component allows for facile introduction of additional functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of 1-(4-bromophenyl)-4,4-dimethylpentan-3-one is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. By leveraging the compound's brominated phenyl ring as a handle for further derivatization, researchers have been able to generate novel kinase inhibitors with improved selectivity and efficacy. For example, recent studies have demonstrated that analogs of 1-(4-bromophenyl)-4,4-dimethylpentan-3-one exhibit inhibitory activity against specific kinases by modulating their binding pockets through structural optimization.
The tert-butyl groups in 1-(4-bromophenyl)-4,4-dimethylpentan-3-one also contribute to its pharmacokinetic profile, influencing factors such as bioavailability and metabolic clearance. This makes it an attractive scaffold for medicinal chemists seeking to develop compounds with enhanced oral bioavailability and prolonged half-life. Furthermore, computational modeling studies have suggested that the steric bulk provided by the tert-butyl groups can improve binding affinity to target proteins by optimizing van der Waals interactions.
Another area where 1-(4-bromophenyl)-4,4-dimethylpentan-3-one has shown promise is in the synthesis of neuroactive compounds. The combination of an aromatic bromide and a lipophilic ketone moiety makes it a suitable precursor for developing drugs targeting central nervous system (CNS) disorders. Preliminary investigations have indicated that derivatives of this compound exhibit potential neuroprotective effects by interacting with specific neurotransmitter receptors or modulating intracellular signaling cascades involved in neurodegeneration.
The synthetic utility of 1-(4-bromophenyl)-4,4-dimethylpentan-3-one extends beyond its applications in drug discovery. It serves as a versatile building block for materials science applications, particularly in the synthesis of liquid crystals and organic electronic materials. The rigid structure provided by the ketone group and the steric hindrance from the tert-butyl substituents contribute to favorable thermal stability and mesogenic properties, making it useful in designing advanced functional materials.
In conclusion,1-(4-bromophenyl)-4,4-dimethylpentan-3-one (CAS No. 1099621-38-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it an invaluable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound,1-(4-bromophenyl)-4,4-dimethylpentan-3-one is poised to remain at the forefront of chemical innovation.
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